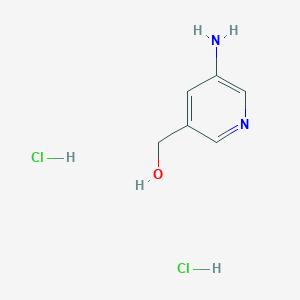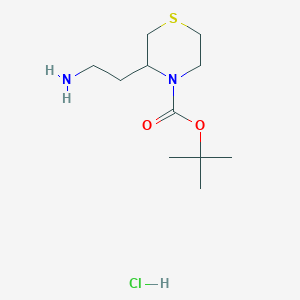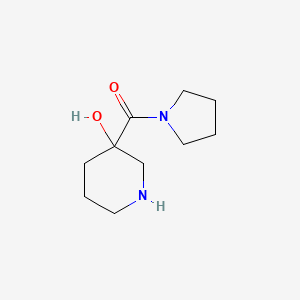![molecular formula C11H18N2O2 B13247172 (1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B13247172.png)
(1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine is an organic compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a methoxypropan-2-yl group and a methoxypyridin-3-ylmethyl group.
Preparation Methods
The synthesis of (1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
(1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using various oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide (H2O2), and reducing agents like NaBH4.
Scientific Research Applications
(1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine and pyridine groups.
Medicine: Research involving this compound includes its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of (1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound’s methoxy and pyridine groups allow it to participate in various chemical reactions and interactions within biological systems. These interactions can affect enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .
Comparison with Similar Compounds
(1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine can be compared with other similar compounds, such as:
1-[(2-methoxypyridin-3-yl)methyl]-N-methylcyclopropan-1-amine: This compound has a similar pyridine group but differs in its cyclopropane structure.
3-[(2-methoxypyridin-3-yl)amino]-3-methylbutan-1-ol: This compound contains a similar pyridine group but has a different amine and alcohol structure. The uniqueness of this compound lies in its specific combination of methoxypropan-2-yl and methoxypyridin-3-ylmethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-methoxy-N-[(2-methoxypyridin-3-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C11H18N2O2/c1-9(8-14-2)13-7-10-5-4-6-12-11(10)15-3/h4-6,9,13H,7-8H2,1-3H3 |
InChI Key |
XMRMDYCVQPYGRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=C(N=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B13247095.png)
![6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride](/img/structure/B13247101.png)
![2-[(5-Aminopentyl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B13247106.png)
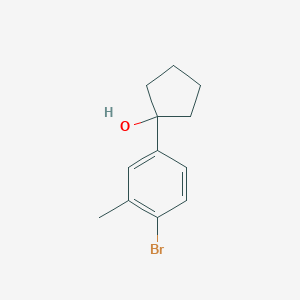

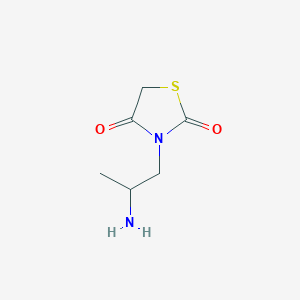
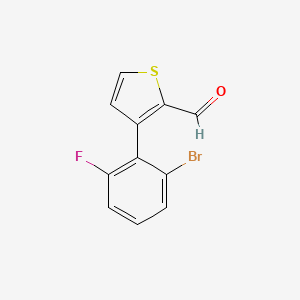
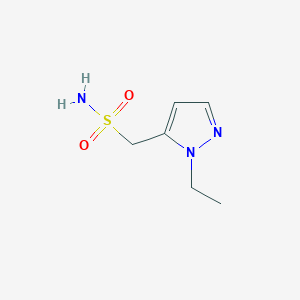
![4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13247139.png)
amine](/img/structure/B13247143.png)
![{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13247149.png)
